[(2-phenylethyl)sulfonyl]benzene
Overview
Description
[(2-phenylethyl)sulfonyl]benzene is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, with a 2-phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-phenylethyl)sulfonyl]benzene typically involves the sulfonylation of benzene derivatives. One common method is the reaction of benzene with a sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[(2-phenylethyl)sulfonyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl group directs the incoming electrophile to specific positions on the benzene ring.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfides, respectively.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to convert the sulfonyl group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the sulfonyl group to a sulfide.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Scientific Research Applications
[(2-phenylethyl)sulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-phenylethyl)sulfonyl]benzene involves its interaction with molecular targets through its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, which can alter cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[(2-phenylethyl)thio]benzene: Similar structure but with a thioether group instead of a sulfonyl group.
[(2-phenylethyl)oxy]benzene: Contains an ether linkage instead of a sulfonyl group.
[(2-phenylethyl)amino]benzene: Features an amine group in place of the sulfonyl group.
Uniqueness
[(2-phenylethyl)sulfonyl]benzene is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity. The presence of the sulfonyl group allows for specific interactions with electrophiles and nucleophiles, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-(benzenesulfonyl)ethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTJPCSAOFZFJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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